molecular formula C24H19NO3 B5205715 3-(2-methoxyphenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione

3-(2-methoxyphenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione

Cat. No.: B5205715
M. Wt: 369.4 g/mol
InChI Key: YIFCJKJKIOTJFM-UHFFFAOYSA-N
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Description

3-(2-methoxyphenyl)-6,6-diphenyl-3-azabicyclo[310]hexane-2,4-dione is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors and continuous flow systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyphenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This includes nucleophilic and electrophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2-methoxyphenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as enhanced stability or reactivity.

    Biological Studies: Researchers explore its effects on various biological systems to understand its potential therapeutic benefits and mechanisms of action.

Mechanism of Action

The mechanism by which 3-(2-methoxyphenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-azabicyclo[3.1.0]hexane-2,4-dione: A structurally similar compound with different substituents.

    6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione: Another related compound with variations in the phenyl groups.

Uniqueness

3-(2-methoxyphenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione is unique due to the presence of the 2-methoxyphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

3-(2-methoxyphenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO3/c1-28-19-15-9-8-14-18(19)25-22(26)20-21(23(25)27)24(20,16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-15,20-21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIFCJKJKIOTJFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C3C(C2=O)C3(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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